

Spectroscopic analysis of 7-Hydroxyflavanone using NMR and HRMS

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Compound of Interest

Compound Name: 7-Hydroxyflavanone

Cat. No.: B191499

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Application Note: Spectroscopic Analysis of 7-Hydroxyflavanone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the spectroscopic analysis of **7-Hydroxyflavanone**, a naturally occurring flavanone with various biological activities. The structural elucidation of this compound is critical for its application in research and drug development. This note outlines standardized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), presents key quantitative data in a structured format, and includes workflows for a comprehensive analysis.

Spectroscopic Data Summary

The structural identity of **7-Hydroxyflavanone** (Molecular Formula: $C_{15}H_{12}O_3$, Exact Mass: 240.07864 Da) is confirmed through the combined use of NMR and HRMS.^[1] The quantitative data obtained from these analyses are summarized below.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis provides the exact mass of the molecule, which is used to determine its elemental composition. For **7-Hydroxyflavanone**, the protonated molecule $[M+H]^+$ is typically observed.

Ion	Calculated m/z	Observed m/z	Molecular Formula
[M+H] ⁺	241.08592	241.0865	C ₁₅ H ₁₃ O ₃ ⁺
[M+Na] ⁺	263.06786	263.0684	C ₁₅ H ₁₂ O ₃ Na ⁺

Note: Observed m/z values can vary slightly between instruments.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

Table 1: ¹H NMR Data for **7-Hydroxyflavanone** (500 MHz, DMSO-d₆)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H-2	5.45	dd	12.5, 3.0	1H
H-3a	3.10	dd	17.0, 12.5	1H
H-3b	2.80	dd	17.0, 3.0	1H
H-5	7.85	d	8.5	1H
H-6	6.95	dd	8.5, 2.0	1H
H-8	6.85	d	2.0	1H
H-2'/6'	7.50	m	-	2H
H-3'/5'	7.40	m	-	2H
H-4'	7.35	m	-	1H
7-OH	10.50	s (br)	-	1H

Table 2: ¹³C NMR Data for **7-Hydroxyflavanone** (125 MHz, DMSO-d₆)

Position	Chemical Shift (δ) ppm
C-2	79.0
C-3	44.5
C-4	191.0
C-4a	114.5
C-5	128.5
C-6	110.0
C-7	164.0
C-8	103.0
C-8a	163.0
C-1'	139.0
C-2'/6'	126.5
C-3'/5'	129.0
C-4'	128.8

Note: Chemical shifts are referenced to the residual solvent signal. Assignments are based on 1D and 2D NMR experiments (COSY, HSQC, HMBC).

Experimental Protocols

The following protocols provide a standardized methodology for the spectroscopic analysis of **7-Hydroxyflavanone**.

Sample Preparation

- For NMR Spectroscopy:
 - Weigh approximately 5-10 mg of high-purity **7-Hydroxyflavanone**.

- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.
- Vortex the sample for 30 seconds or until fully dissolved to ensure a homogenous solution.
- For HRMS (LC-MS) Analysis:
 - Prepare a stock solution of **7-Hydroxyflavanone** at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
 - From the stock solution, prepare a working solution by diluting to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
 - Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[\[2\]](#)

HRMS Protocol (LC-ESI-QTOF)

- Liquid Chromatography (LC) Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 0.3 mL/min.
 - Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate for 5 minutes.
 - Injection Volume: 5 µL.
 - Column Temperature: 40 °C.
- Mass Spectrometry (MS) Conditions:
 - Ion Source: Electrospray Ionization (ESI), positive ion mode.

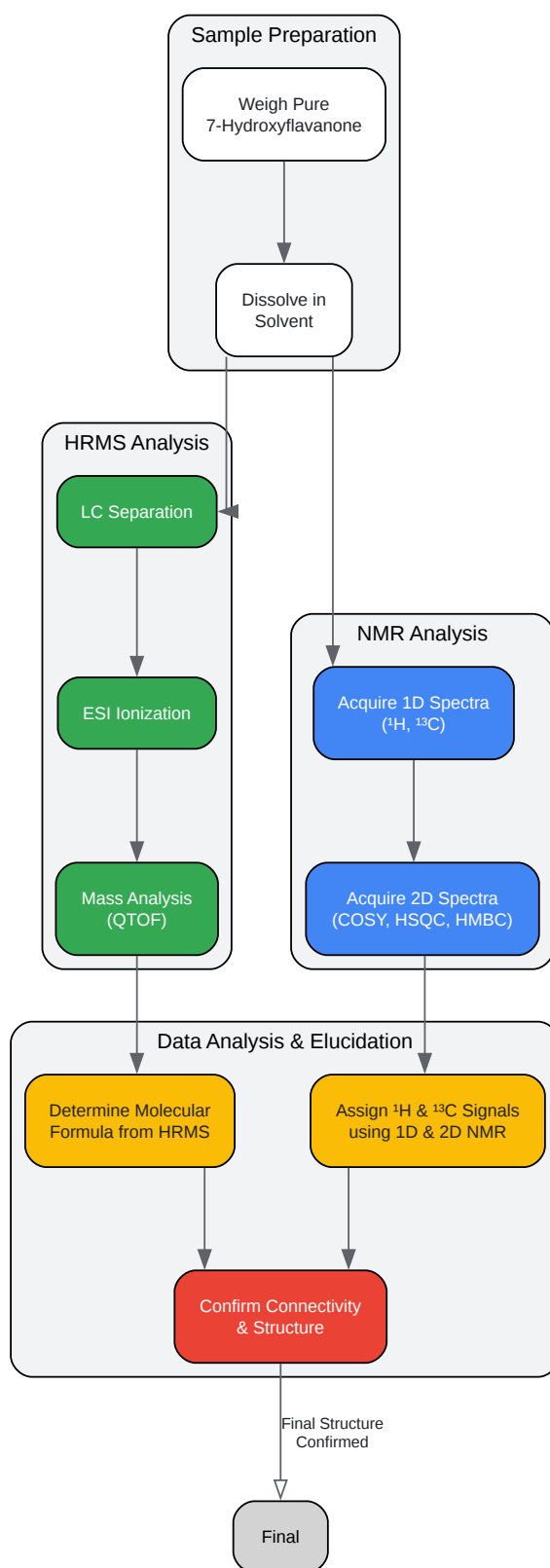
- Capillary Voltage: 3.5 kV.
- Sampling Cone: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 800 L/Hr.
- Acquisition Range: m/z 50-1000.
- Data Acquisition: A lock mass internal standard should be used for high mass accuracy.

NMR Spectroscopy Protocol

- Instrumentation: A high-field NMR spectrometer (≥ 400 MHz) equipped with a broadband probe.
- Standard Experiments:
 - ^1H NMR: Acquire with a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - ^{13}C NMR: Acquire using a proton-decoupled pulse program with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024-2048 scans.
 - 2D NMR (COSY): To establish ^1H - ^1H correlations.
 - 2D NMR (HSQC): To identify one-bond ^1H - ^{13}C correlations.
 - 2D NMR (HMBC): To determine long-range (2-3 bond) ^1H - ^{13}C correlations, which is crucial for assigning quaternary carbons and connecting molecular fragments.
- Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent signal (e.g., DMSO- d_6 at δH 2.50 and δC 39.52).

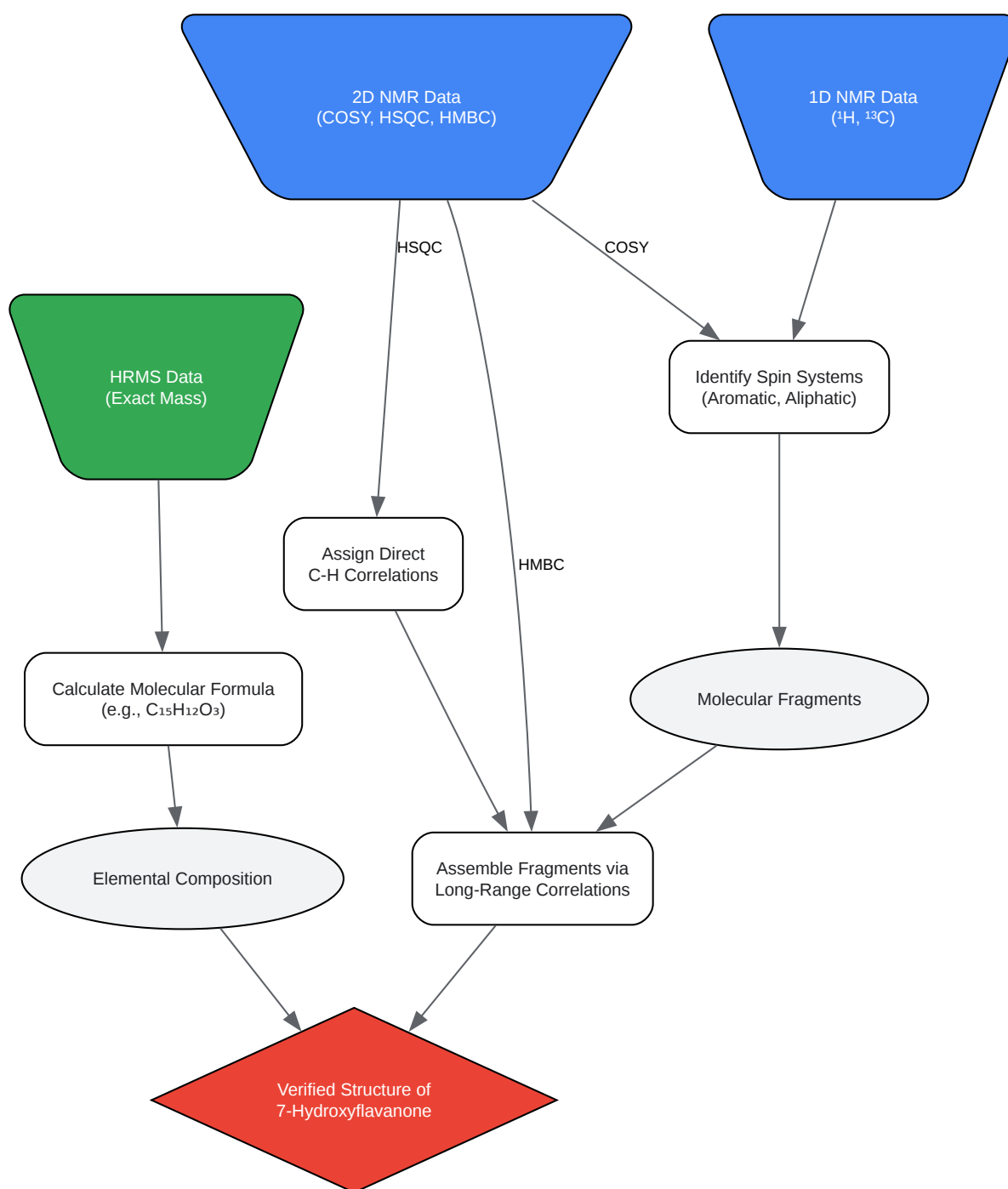
Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural elucidation of **7-Hydroxyflavanone**.



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Fig. 1: Experimental workflow for spectroscopic analysis of **7-Hydroxyflavanone**.



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Fig. 2: Logical workflow for the structural elucidation of **7-Hydroxyflavanone**.

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References

- 1. 7-Hydroxyflavanone | C₁₅H₁₂O₃ | CID 1890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
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